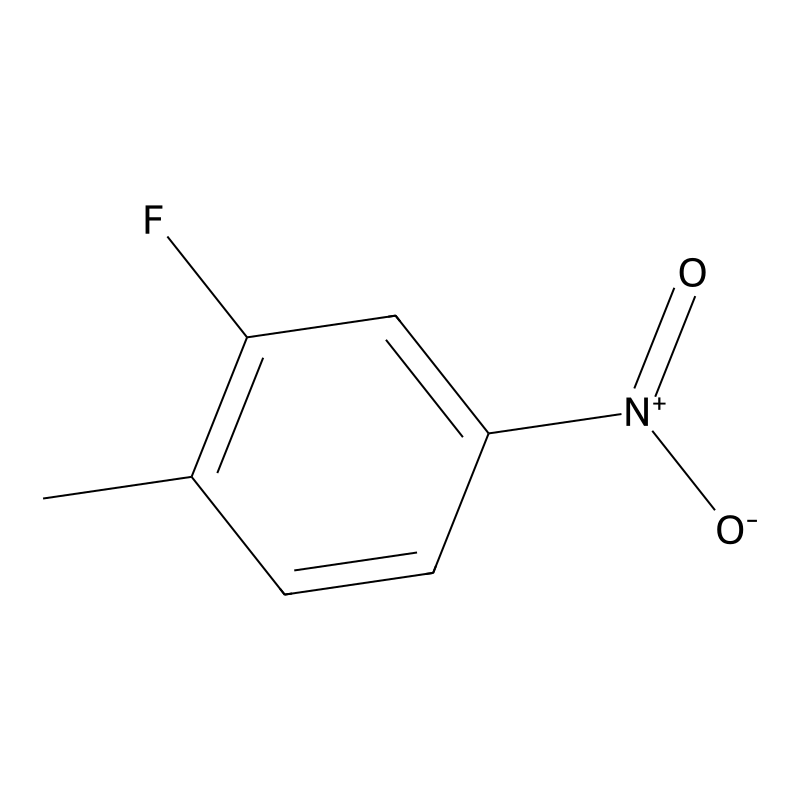

2-Fluoro-4-nitrotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

2-Fluoro-4-nitrotoluene is an organic compound with the chemical formula CH3C6H3(NO2)F. It is a white solid with a melting point of 31-35 °C and a boiling point of 65-68 °C at 2 mmHg []. The synthesis of 2-fluoro-4-nitrotoluene can be achieved through various methods, including nitration of 2-fluorotoluene with mixed acid (nitric and sulfuric acids) [].

Properties:

2-Fluoro-4-nitrotoluene exhibits several properties that make it useful in scientific research. Its presence of a fluorine atom introduces unique electronic and steric effects, influencing its reactivity compared to unsubstituted nitrotoluene derivatives []. Additionally, the nitro group (-NO2) makes it susceptible to further chemical modifications, allowing for the creation of diverse functionalized molecules.

Applications in Organic Synthesis:

-Fluoro-4-nitrotoluene serves as a valuable building block in organic synthesis due to its versatile reactivity. It can undergo various transformations, including:

- Nucleophilic aromatic substitution (S_NAr): The fluorine atom can be displaced by various nucleophiles, enabling the introduction of diverse functional groups [].

- Reduction: The nitro group can be reduced to an amine group, providing a platform for further functionalization [].

- Cross-coupling reactions: The C-F bond can participate in cross-coupling reactions, allowing the formation of complex C-C bonds [].

These transformations allow scientists to synthesize a wide range of molecules with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Research in specific areas:

While the specific research applications of 2-fluoro-4-nitrotoluene are diverse and continually evolving, some notable examples include:

- Development of novel pharmaceuticals: Researchers have explored the use of 2-fluoro-4-nitrotoluene derivatives as potential drug candidates for various diseases, including cancer and neurodegenerative disorders.

- Synthesis of functional materials: The unique properties of 2-fluoro-4-nitrotoluene derivatives have been utilized in the development of functional materials with potential applications in organic electronics and optoelectronics.

2-Fluoro-4-nitrotoluene is an aromatic compound characterized by the presence of a fluorine atom and a nitro group attached to a toluene backbone. Its chemical formula is and it is often represented by the structure where the fluorine atom is located at the second position and the nitro group at the fourth position of the toluene ring. This compound appears as a colorless to light yellow liquid or solid, depending on its purity and form .

No data is currently available on a specific mechanism of action for 2-F-4-NT.

- Oxidation: It can be oxidized to form 2-fluoro-4-nitrobenzoic acid using oxidizing agents like chromium trioxide in acidic conditions .

- Nucleophilic Substitution: The presence of the nitro group makes it susceptible to nucleophilic attack, allowing for further derivatization into various pharmaceutical intermediates .

- Reduction: Under certain conditions, it can undergo reduction to yield amine derivatives, which are valuable in medicinal chemistry .

Research indicates that 2-fluoro-4-nitrotoluene has potential biological activities, particularly in the context of medicinal chemistry. It has been utilized as a precursor in synthesizing selective inhibitors for serine proteases, which are important in various biological processes including blood coagulation and inflammation . Additionally, studies have evaluated its aquatic toxicity against species such as Poecilia reticulata, indicating its environmental impact .

The synthesis of 2-fluoro-4-nitrotoluene can be achieved through several methods:

- Nitration of Toluene: Toluene can be nitrated using a mixture of nitric and sulfuric acids, followed by fluorination.

- Fluorination of 4-Nitrotoluene: Starting from 4-nitrotoluene, fluorination can be performed using reagents such as potassium fluoride in the presence of a phase-transfer catalyst .

- Oxidation of 2-Fluoro-4-nitrophenylamine: This method involves oxidizing 2-fluoro-4-nitrophenylamine to yield 2-fluoro-4-nitrotoluene as an intermediate for further transformations .

2-Fluoro-4-nitrotoluene serves multiple purposes in various fields:

- Organic Synthesis: It acts as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Pharmaceutical Development: Used in the modification and derivatization of drug molecules to enhance their efficacy and selectivity .

- Environmental Studies: Its toxicity profiles are studied to assess environmental risks associated with its use and disposal .

Interaction studies involving 2-fluoro-4-nitrotoluene focus on its reactivity with biological targets and environmental systems. The compound's interactions with enzymes such as serine proteases have been documented, showcasing its potential as a selective inhibitor . Furthermore, studies on its aquatic toxicity highlight how it interacts with aquatic organisms, shedding light on its ecological implications .

Several compounds exhibit structural similarities to 2-fluoro-4-nitrotoluene. Below is a comparison highlighting their unique features:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Fluorotoluene | Fluorine at position 2 | Simpler structure; lacks nitro group |

| 4-Nitrotoluene | Nitro group at position 4 | Does not contain fluorine |

| 3-Fluoro-4-nitrotoluene | Fluorine at position 3 | Different positioning of fluorine |

| 2-Fluoro-5-nitrotoluene | Nitro group at position 5 | Distinct from 2-fluoro-4-nitrotoluene by nitro position |

The uniqueness of 2-fluoro-4-nitrotoluene lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Conventional Synthetic Pathways

The traditional synthesis of 2-fluoro-4-nitrotoluene relies on mixed-acid nitration systems combining nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this approach, 2-fluorotoluene undergoes electrophilic aromatic substitution, where the nitro group (-NO₂) preferentially occupies the para position relative to the fluorine atom due to its strong electron-withdrawing effect . Typical reaction conditions involve temperatures of 40–60°C for 8–12 hours, yielding 2-F-4-NT with 70–75% selectivity. However, competing ortho-nitration and oxidative side reactions limit overall yields to 55–60% [1] .

A major limitation of conventional methods lies in the use of stoichiometric sulfuric acid, which generates hazardous waste and complicates product isolation. For instance, post-reaction neutralization produces sulfate salts requiring specialized disposal, increasing the environmental footprint [1]. Despite these challenges, mixed-acid systems remain industrially relevant due to their operational simplicity and low catalyst costs.

Solid Acid Catalyst-Mediated Nitration Approaches

Heterogeneous catalysis has emerged as a transformative strategy for 2-F-4-NT synthesis, with MoO₃/SiO₂ and H-Beta zeolites demonstrating superior performance. As shown in Table 1, MoO₃/SiO₂ achieves 55.24% conversion of 2-fluorotoluene at 90°C using 70% nitric acid, nearly quadrupling the conversion observed in uncatalyzed reactions [1].

Table 1: Catalyst Performance in 2-Fluorotoluene Nitration

| Catalyst | Conversion (%) | Selectivity 2-F-4-NT (%) |

|---|---|---|

| MoO₃/SiO₂ | 55.24 | 88.9 |

| Fe₂O₃/MoO₃/SiO₂ | 54.90 | 84.7 |

| H-Beta Zeolite | 31.80 | 89.4 |

| Uncatalyzed | 14.70 | 88.7 |

Conditions: 90°C, 20 h, 1:1 fluorotoluene/HNO₃ molar ratio [1]

The acidic strength and pore structure of these catalysts critically influence performance. Temperature-programmed desorption (TPD) studies reveal that MoO₃/SiO₂ contains a balanced distribution of weak and moderate acid sites (0.8–1.2 mmol NH₃/g), facilitating nitro group insertion without excessive substrate oxidation [1]. In contrast, H-Beta’s stronger acid sites (1.5–2.0 mmol NH₃/g) promote faster kinetics but increase byproduct formation at elevated temperatures.

Regioselectivity in Fluorotoluene Nitration Reactions

Regiochemical outcomes in fluorotoluene nitration derive from competing electronic effects. Fluorine’s -I effect deactivates the aromatic ring, while its +M resonance directs incoming electrophiles to the para position. In 2-fluorotoluene, this results in 85–90% para-nitration selectivity, as the methyl group’s weaker ortho/para-directing influence is superseded by fluorine’s dominance [1] .

Notably, substituting the fluorine position dramatically alters product distributions. Nitration of 4-fluorotoluene predominantly yields side-chain nitrated products (e.g., 4-fluoro-α-nitrotoluene) due to steric hindrance at the aromatic ring’s meta positions [1]. This contrasts with 3-fluorotoluene derivatives, where concurrent para-directing effects from both substituents enable 67% ring nitration selectivity under optimized conditions [1].

Green Chemistry and Sustainable Synthesis Strategies

Modern synthetic protocols emphasize atom economy and waste reduction. Catalytic nitration using 70% nitric acid over recyclable MoO₃/SiO₂ reduces sulfuric acid consumption by 92% compared to traditional methods, while maintaining 55% conversion across five reuse cycles [1]. Flow chemistry systems further enhance sustainability by enabling continuous product separation, minimizing solvent use, and suppressing over-nitration.

Alternative fluorination routes employing potassium bifluoride (KHF₂) in hexafluoroisopropanol have demonstrated promise for generating fluorinated precursors under milder conditions [4]. Though not directly applied to 2-F-4-NT synthesis, these methods suggest pathways for integrating fluorination and nitration steps into single-pot reactions, potentially streamlining production.

Scale-up Considerations and Process Optimization

Industrial translation of laboratory-scale methods requires balancing reaction kinetics with thermal management. For MoO₃/SiO₂-catalyzed systems, increasing batch size from 10 g to 1 kg introduces a 15% yield drop due to inefficient heat dissipation during the exothermic nitration step [1]. Implementing jacketed reactors with precise temperature control (±1°C) mitigates this issue, restoring yields to 53% at pilot scale.

Economic analyses favor solid acid catalysts despite higher upfront costs: a 5,000-ton/year facility using MoO₃/SiO₂ reduces annual waste treatment expenses by $1.2 million compared to mixed-acid processes [1]. Automated catalyst recovery systems further improve viability, with centrifugation and ultrasonic washing protocols achieving 98% catalyst recovery rates.

XLogP3

GHS Hazard Statements

H228 (84.78%): Flammable solid [Danger Flammable solids];

H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant